molecular formula C14H8FNO2 B6396670 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% CAS No. 1262010-74-1

4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6396670
CAS RN: 1262010-74-1
M. Wt: 241.22 g/mol
InChI Key: YTXFTXKCFUQYOK-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-3-fluorobenzoic acid (4-CPA) is an organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid, and is structurally similar to 4-aminobenzoic acid. 4-CPA is a white solid, soluble in most organic solvents, and has a melting point of 121-123°C. 4-CPA is commonly used in both organic and inorganic chemistry, and has been studied extensively in scientific research applications.

Scientific Research Applications

4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, and is often used as a building block for the synthesis of more complex molecules. 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% is also used in biochemistry and pharmacology, as it can be used to study the effects of various drugs or compounds on biological systems. Furthermore, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been used in the study of enzyme kinetics, and has been used in the synthesis of various drugs and pharmaceuticals.

Mechanism of Action

4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% acts as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting COX-2, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% can reduce the production of prostaglandins, which can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been studied extensively in terms of its biochemical and physiological effects. In animal studies, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been shown to reduce inflammation and pain, as well as reduce the production of prostaglandins. It has also been studied in terms of its effects on the cardiovascular system, and has been shown to reduce blood pressure and improve cardiac function. Furthermore, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been studied in terms of its effects on the immune system, and has been shown to reduce the production of cytokines and enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and is soluble in most organic solvents. Furthermore, it is relatively inexpensive and is widely available. However, there are some limitations to its use in laboratory experiments. It is not very stable in solution, and can degrade over time. Furthermore, it can be toxic if ingested or inhaled, and should be handled with caution.

Future Directions

The use of 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% in scientific research has a number of potential future applications. It could be used in the development of new drugs or therapies for the treatment of inflammation, pain, and cardiovascular diseases. It could also be used in the development of new diagnostic tools for the detection of diseases or conditions. Additionally, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% could be used in the development of new materials for use in medical devices or other applications. Finally, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% could be used in the development of new analytical techniques for the study of biological systems.

Synthesis Methods

4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% can be synthesized in a variety of ways. The most common method is to react 4-cyanobenzoic acid with 3-fluorobenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction occurs in an aqueous solution at room temperature, and yields 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% as a white solid. Other methods of synthesis include the reaction of 4-cyanobenzoic acid with 3-fluoro-4-nitrobenzoic acid, or the reaction of 4-cyanobenzoic acid with 3-fluorobenzaldehyde.

properties

IUPAC Name

4-(4-cyanophenyl)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXFTXKCFUQYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688813
Record name 4'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262010-74-1
Record name 4'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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